molecular formula C14H14O B6321560 2-Methyl-4-(3-methylphenyl)phenol CAS No. 876473-48-2

2-Methyl-4-(3-methylphenyl)phenol

Cat. No.: B6321560
CAS No.: 876473-48-2
M. Wt: 198.26 g/mol
InChI Key: URLFMRIVRXGQOI-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenyl)phenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is a derivative of phenol, with two methyl groups attached to the aromatic ring, making it a substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, 3-methylphenol is reacted with 2-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.

Another method involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple a boronic acid derivative of 3-methylphenol with a halogenated derivative of 2-methylbenzene. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, with stringent control over reaction parameters. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while electrophilic substitution with bromine can produce brominated derivatives of the compound.

Scientific Research Applications

2-Methyl-4-(3-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of polymers, resins, and coatings due to its ability to enhance thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3-methylphenyl)phenol is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and physical properties. The specific positioning of these methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other methylated phenols.

Properties

IUPAC Name

2-methyl-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLFMRIVRXGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597210
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876473-48-2
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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